![molecular formula C21H23NO4S B2733589 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide CAS No. 1396845-91-2](/img/structure/B2733589.png)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon consisting of two fused benzene rings) linked to a sulfonamide group, and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom, or reactions at the naphthalene ring or the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the naphthalene ring, and the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Cancer Research and Anticancer Agents
The compound’s structural features make it a potential candidate for cancer research. Its aromatic rings and functional groups could interact with cellular components, affecting cell growth, proliferation, and apoptosis. Researchers have synthesized similar compounds and evaluated their cytotoxicity against cancer cell lines. For instance, 3-alkylated 2-hydroxy-1,4-naphthoquinones (analogous to our compound) have demonstrated promising anticancer activity . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
Chemosensors and Anion Detection
Certain hydrazone derivatives, including naphthohydrazides, exhibit chemosensing properties. These compounds can selectively detect specific ions or molecules. For instance, a related compound displayed high selectivity toward CN− ions, making it a potential chemosensor for cyanide detection . Researchers could explore the sensing capabilities of our compound by modifying its functional groups or incorporating it into sensor platforms.
Flotation Agents in Mineral Processing
Hydrophobic compounds often serve as flotation agents in mineral processing. The compound’s sulfonamide group and aromatic rings could interact with mineral surfaces, aiding in selective separation. For example, researchers have investigated the flotation behavior of naphthalohydrazides on cassiterite (tin oxide) surfaces . Understanding its adsorption mechanisms and optimizing its performance could enhance mineral recovery processes.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(23,14-16-10-12-18(26-2)13-11-16)15-22-27(24,25)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,22-23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZDYFJSJYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)

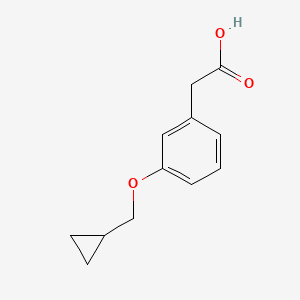
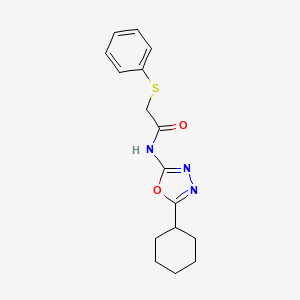
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
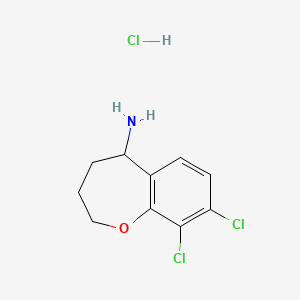
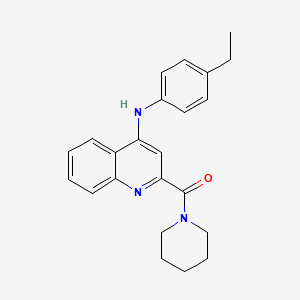

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)
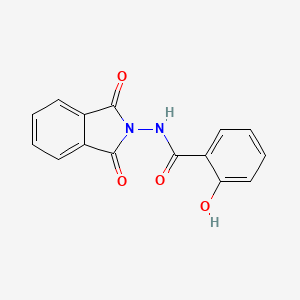
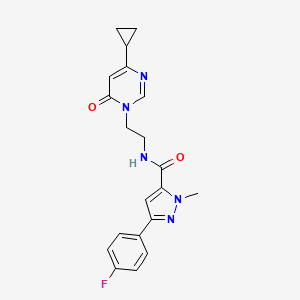

![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)